![molecular formula C21H25N3O3S2 B2960942 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 893789-98-5](/img/structure/B2960942.png)
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide . These derivatives are known to act as mrgx2 inhibitors . Compounds of this family, their tautomers, and pharmaceutically acceptable salts are used for treating diseases, disorders, or conditions associated with mrgx2 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s known that the properties of similar compounds, such as Blatter radicals, can be modified more widely and more easily through simple substitution changes .Scientific Research Applications
Insecticidal Applications
A study focused on the synthesis of various heterocycles incorporating a thiadiazole moiety, aiming to explore their insecticidal properties. The research found that certain synthesized compounds demonstrated significant insecticidal activity against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antitumor Activity
Another area of interest is the synthesis of benzothiazole derivatives bearing different heterocyclic rings to assess their antitumor activity. The study identified compounds with considerable anticancer activity against various cancer cell lines, highlighting the therapeutic potential of these chemical structures (Yurttaş et al., 2015).
Glutaminase Inhibition
Research into glutaminase inhibitors identified bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs. These compounds, including analogs derived from similar chemical structures, demonstrated potential as potent GLS inhibitors, suggesting applications in cancer therapy by targeting tumor cell metabolism (Shukla et al., 2012).
Antimicrobial Agents
Synthesis of formazans from Mannich bases of thiadiazole derivatives has shown promising results as antimicrobial agents. This research opens pathways for developing new drugs to combat microbial infections (Sah et al., 2014).
Antioxidant Properties
Further studies have explored the antioxidant capabilities of benzimidazole derivatives, demonstrating their effectiveness in protecting base oils, indicating potential applications in industrial processes and pharmaceuticals (Basta et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the carbonic anhydrase (CA) enzymes, specifically the β-class CA isozymes . In Mycobacterium tuberculosis, three β-CA isozymes have been identified: MtCA1, MtCA2, and MtCA3 . These enzymes play a crucial role in various physiological processes, including pH regulation and CO2 transport .
Mode of Action
The compound interacts with its targets, the β-class CA isozymes, by inhibiting their activity . This inhibition is achieved through the formation of a coordination complex with the zinc ion in the active site of the enzyme . The compound’s sulfonamide moiety is believed to play a key role in this interaction .
Biochemical Pathways
By inhibiting the activity of the β-class CA isozymes, the compound disrupts the normal biochemical pathways of the organism. This disruption affects the organism’s ability to regulate pH and transport CO2, which can lead to a variety of downstream effects, including impaired cellular function and growth .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it may have good bioavailability and the ability to reach its target sites within the organism .
Result of Action
The inhibition of the β-class CA isozymes by the compound results in the disruption of critical physiological processes in the organism. This disruption can lead to impaired cellular function and growth, effectively inhibiting the growth of the organism . In the case of Mycobacterium tuberculosis, this results in an effective anti-tubercular action .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ability to form a coordination complex with the zinc ion in the active site of the enzyme . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, could potentially interact with the compound and affect its efficacy and stability .
properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-3-5-14-24-18-8-6-7-9-19(18)29(26,27)23-21(24)28-15-20(25)22-17-12-10-16(4-2)11-13-17/h6-13H,3-5,14-15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEQLKDFKFTWAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=C(C=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,5-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2960861.png)
![Methyl 3-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)-4-methoxybenzoate](/img/structure/B2960862.png)
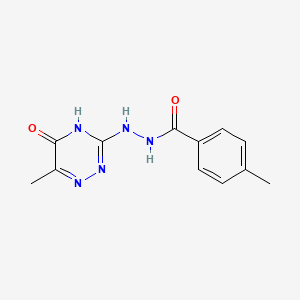
![N-(3,5-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2960866.png)
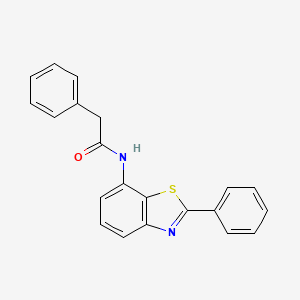
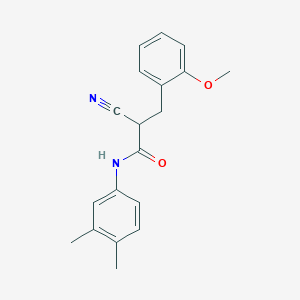
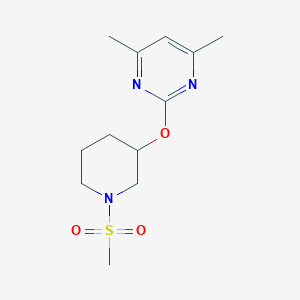
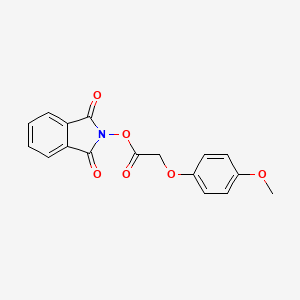
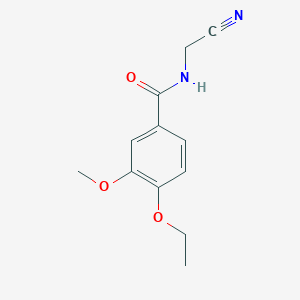
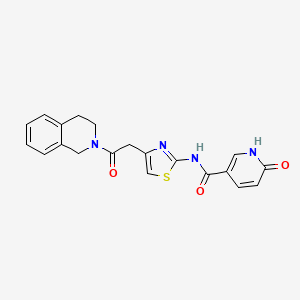
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2960878.png)
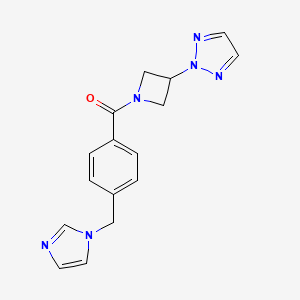
![4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2960882.png)